N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 3-methyl group at the triazolo moiety and a 3,4-difluorophenylamine substituent at the 7-position. This scaffold is structurally related to ticagrelor, a clinically approved P2Y12 ADP-receptor antagonist used as an antiplatelet agent . The compound’s synthesis typically involves nucleophilic substitution of a chloro intermediate with amines under basic conditions, as exemplified in related triazolopyrimidine syntheses .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N6/c1-19-11-9(17-18-19)10(14-5-15-11)16-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXLBDNJZRADGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step involves the coupling of the triazolopyrimidine core with a 3,4-difluorophenyl derivative using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been explored for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may interfere with DNA synthesis or repair pathways in cancer cells, leading to apoptosis.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, showcasing its potential as a lead compound for further development.
Treatment of Demyelinating Diseases
The compound is also being investigated for its efficacy in treating demyelinating diseases such as multiple sclerosis. Triazoles have been noted for their neuroprotective effects:
- Neuroprotective Mechanism : It may promote remyelination or protect oligodendrocytes from apoptosis.
- Clinical Implications : Ongoing research aims to evaluate the effectiveness of this compound in animal models of demyelination.
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes involved in critical biological pathways:
- Target Enzymes : The compound may inhibit kinases or phosphatases that play roles in cell signaling.
- Experimental Findings : Preliminary assays have indicated a dose-dependent inhibition of target enzymes, suggesting potential applications in drug development.
Antimicrobial Properties
The compound's structural characteristics have led researchers to explore its antimicrobial properties:
- Broad-Spectrum Activity : Initial studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria.
- Potential Applications : This opens avenues for developing new antimicrobial agents to combat resistant strains.
Summary of Findings
| Application Area | Mechanism/Effect | Current Status |
|---|---|---|
| Anticancer Activity | Inhibition of DNA synthesis and repair | In vitro studies ongoing |
| Treatment of Demyelinating Diseases | Neuroprotection and promotion of remyelination | Animal model studies planned |
| Enzyme Inhibition | Targeting kinases/phosphatases | Preliminary assays completed |
| Antimicrobial Properties | Activity against gram-positive and gram-negative bacteria | Initial studies promising |
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituents at the 3- and 7-positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives
Note: Ticagrelor’s 7-position substituent includes a cyclopropylamino group linked to a 3,4-difluorophenyl moiety and a propylthio chain, contributing to its prolonged receptor binding .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Ethyl or propylthio substituents (e.g., ) may improve stability over methyl groups due to reduced oxidative susceptibility.
- Binding Affinity : Ticagrelor’s cyclopentyl and hydroxyethoxy groups contribute to its high oral bioavailability and sustained action , whereas simpler analogues like the target compound may require optimization for similar efficacy.
Biological Activity
N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the difluorophenyl group enhances its pharmacokinetic properties and may influence its interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. For instance, compounds with similar triazole-pyrimidine structures have shown promising activity against various cancer cell lines. In one study, a derivative exhibited IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that this compound may also possess similar anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been well-documented. Research indicates that compounds within this class can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes . The triazole moiety enhances the anti-inflammatory activity by modulating nitric oxide production and cytokine release. This mechanism could be relevant for this compound as well.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. A study highlighted that certain triazole compounds demonstrated significant antibacterial activity against pathogenic bacteria . Given the structural similarities, it is plausible that this compound could exhibit comparable antimicrobial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors involved in inflammatory responses.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
Case Studies
Recent research has focused on synthesizing and evaluating the biological activities of triazole derivatives:
- Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against multiple cancer cell lines. One compound showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrimidine derivatives significantly reduced paw edema in animal models when compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
